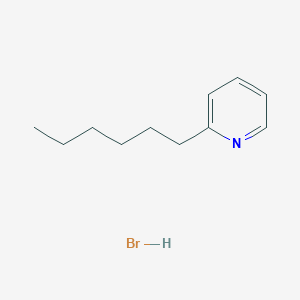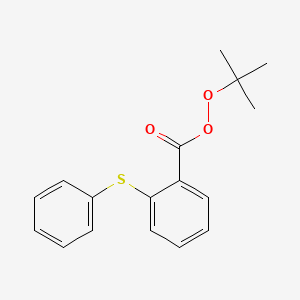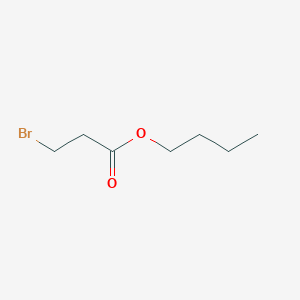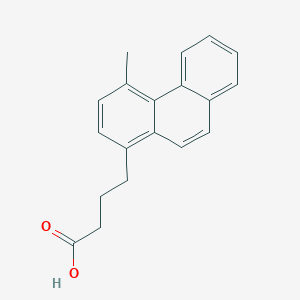
2-Hexylpyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylpyridine;hydrobromide is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a hexyl group attached to the second position of the pyridine ring and a hydrobromide salt form. This compound has various applications in organic synthesis, pharmaceuticals, and as an intermediate in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylpyridine;hydrobromide typically involves the alkylation of pyridine with a hexyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the hexyl halide, resulting in the formation of 2-Hexylpyridine. The hydrobromide salt is then formed by reacting 2-Hexylpyridine with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexylpyridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Various substituted pyridines depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2-Hexylpyridine;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Hexylpyridine;hydrobromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Hexylpyridine;hydrobromide can be compared with other similar compounds such as:
2-Methylpyridine: Similar structure but with a methyl group instead of a hexyl group.
2-Ethylpyridine: Contains an ethyl group at the second position.
2-Propylpyridine: Features a propyl group at the second position.
Uniqueness
The uniqueness of this compound lies in its longer alkyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it suitable for specific applications where longer alkyl chains are advantageous .
Eigenschaften
CAS-Nummer |
5345-44-8 |
|---|---|
Molekularformel |
C11H18BrN |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
2-hexylpyridine;hydrobromide |
InChI |
InChI=1S/C11H17N.BrH/c1-2-3-4-5-8-11-9-6-7-10-12-11;/h6-7,9-10H,2-5,8H2,1H3;1H |
InChI-Schlüssel |
KDSGDCQQICTUCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=CC=N1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)


![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)


![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)



![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)

![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

